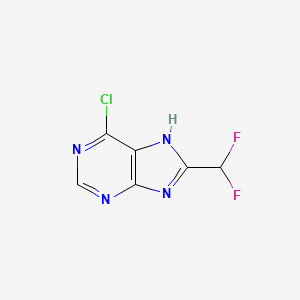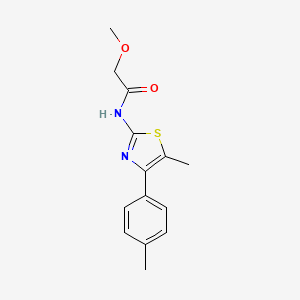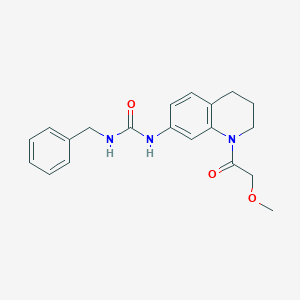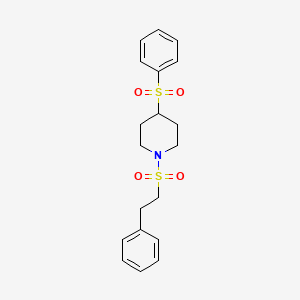
6-Chloro-8-(difluoromethyl)-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8-(difluoromethyl)-7H-purine, also known as DFMP, is a synthetic purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DFMP is a white to off-white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 6-Chloro-8-(difluoromethyl)-7H-purine is not fully understood. However, it is believed that 6-Chloro-8-(difluoromethyl)-7H-purine exerts its antitumor activity by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. 6-Chloro-8-(difluoromethyl)-7H-purine has also been shown to inhibit the replication of the hepatitis B virus and the growth of the malaria parasite.
Biochemical and Physiological Effects:
6-Chloro-8-(difluoromethyl)-7H-purine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 6-Chloro-8-(difluoromethyl)-7H-purine can induce apoptosis, or programmed cell death, in tumor cells. 6-Chloro-8-(difluoromethyl)-7H-purine has also been shown to inhibit the growth of several tumor cell lines, including breast cancer, lung cancer, and leukemia cells. In addition, 6-Chloro-8-(difluoromethyl)-7H-purine has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
6-Chloro-8-(difluoromethyl)-7H-purine has several advantages for lab experiments, including its high purity and stability. 6-Chloro-8-(difluoromethyl)-7H-purine can be easily synthesized in large quantities, making it a cost-effective reagent. However, 6-Chloro-8-(difluoromethyl)-7H-purine has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
Zukünftige Richtungen
6-Chloro-8-(difluoromethyl)-7H-purine has several potential future directions, including its use as a therapeutic agent for cancer, viral infections, and parasitic diseases. 6-Chloro-8-(difluoromethyl)-7H-purine can also be used as a building block for the synthesis of novel materials and polymers. Further studies are needed to fully understand the mechanism of action of 6-Chloro-8-(difluoromethyl)-7H-purine and its potential applications in various fields.
Conclusion:
In conclusion, 6-Chloro-8-(difluoromethyl)-7H-purine is a synthetic purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 6-Chloro-8-(difluoromethyl)-7H-purine can be synthesized through various methods and has been shown to have antitumor, antiviral, and antiparasitic activities. 6-Chloro-8-(difluoromethyl)-7H-purine has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low solubility in aqueous solutions and potential toxicity. Further studies are needed to fully understand the mechanism of action of 6-Chloro-8-(difluoromethyl)-7H-purine and its potential applications in various fields.
Synthesemethoden
6-Chloro-8-(difluoromethyl)-7H-purine can be synthesized through various methods, including the reaction of 6-chloro-7H-purine with difluoromethylamine or the reaction of 2,6-dichloropurine with difluoromethylamine. The latter method yields a higher purity of 6-Chloro-8-(difluoromethyl)-7H-purine. The synthesis process involves several steps, including the protection of the purine nitrogen, the introduction of the difluoromethyl group, and the deprotection of the purine nitrogen. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
6-Chloro-8-(difluoromethyl)-7H-purine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. 6-Chloro-8-(difluoromethyl)-7H-purine has been shown to have antitumor, antiviral, and antiparasitic activities. It can also be used as a building block in the synthesis of nucleosides and nucleotides. In materials science, 6-Chloro-8-(difluoromethyl)-7H-purine can be used as a precursor for the synthesis of novel polymers and materials.
Eigenschaften
IUPAC Name |
6-chloro-8-(difluoromethyl)-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N4/c7-3-2-5(11-1-10-3)13-6(12-2)4(8)9/h1,4H,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAOYLAEGGJXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-(difluoromethyl)-7H-purine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2712314.png)
![Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate](/img/structure/B2712315.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2712316.png)

![3-(2-methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712319.png)
![3-methyl-2-(3-methylbutyl)-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712321.png)


![Methyl 2-amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2712327.png)

![(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide](/img/structure/B2712329.png)

![N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712333.png)
![[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol](/img/structure/B2712334.png)